Methyl 6-(4-bromophenoxy)nicotinate

Lipophilicity Physicochemical property comparison Halogen SAR

Methyl 6-(4-bromophenoxy)nicotinate (MBPN, CAS 1706437-49-1) is a synthetic 6-substituted nicotinic acid methyl ester derivative with molecular formula C₁₃H₁₀BrNO₃ and molecular weight 308.13 g/mol. The compound features a 4-bromophenoxy substituent at the 6-position of the pyridine ring and a methyl ester at the 3-position.

Molecular Formula C13H10BrNO3
Molecular Weight 308.13 g/mol
CAS No. 1706437-49-1
Cat. No. B1406338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(4-bromophenoxy)nicotinate
CAS1706437-49-1
Molecular FormulaC13H10BrNO3
Molecular Weight308.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrNO3/c1-17-13(16)9-2-7-12(15-8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3
InChIKeyJZVOMICWOCVTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(4-bromophenoxy)nicotinate (CAS 1706437-49-1): Physicochemical Profile and Compound Class Baseline for Procurement Evaluation


Methyl 6-(4-bromophenoxy)nicotinate (MBPN, CAS 1706437-49-1) is a synthetic 6-substituted nicotinic acid methyl ester derivative with molecular formula C₁₃H₁₀BrNO₃ and molecular weight 308.13 g/mol [1]. The compound features a 4-bromophenoxy substituent at the 6-position of the pyridine ring and a methyl ester at the 3-position. Its computed XLogP3 is 3.3 with a topological polar surface area (TPSA) of 48.4 Ų [1]. MBPN belongs to the class of phenoxynicotinate esters, which have been investigated as scaffolds for carbonic anhydrase III (CAIII) inhibition, sodium-calcium exchanger (NCX) modulation, and anti-inflammatory applications [2]. The compound has been reported to exhibit methionine synthase inhibition, locomotor suppression in rodents, and DNA synthesis inhibition in cardiac tissue .

Why Methyl 6-(4-bromophenoxy)nicotinate Cannot Be Interchanged with Unsubstituted or Chloro Phenoxynicotinate Analogs


Substitution at the 4-position of the phenoxy ring directly modulates lipophilicity, steric bulk, and halogen-dependent intermolecular interactions, creating a quantifiable property gradient across H, Cl, and Br analogs that precludes functional interchangeability. The bromine atom contributes approximately +0.64 logP units versus the unsubstituted hydrogen analog and adds 78.9 Da in molecular weight [1]. These differences affect membrane partitioning, metabolic stability, and target binding in ways that cannot be compensated by adjusting concentration alone. Additionally, the methyl ester functionality distinguishes MBPN from the free acid form (6-(4-bromophenoxy)nicotinic acid, CAS 954267-63-1), with the ester serving as a permeability-enhancing moiety that may act as a prodrug in biological systems [2]. For procurement decisions in structure-activity relationship (SAR) studies or biological screening campaigns, substituting a halogen variant without controlling for these physicochemical shifts introduces uncontrolled variables that compromise experimental reproducibility.

Quantitative Differentiation Evidence: Methyl 6-(4-bromophenoxy)nicotinate vs. Closest Analogs


XLogP Lipophilicity Gradient Across 4-Substituted Phenoxy Analogs: Br (3.3) > Cl (3.2) > H (2.66)

Methyl 6-(4-bromophenoxy)nicotinate (MBPN) exhibits the highest computed lipophilicity among the three direct 4-substituted phenoxy analogs. The XLogP3 value of 3.3 for the bromo derivative [1] exceeds the chloro analog (XLogP = 3.2) and the unsubstituted hydrogen analog (LogP = 2.66) . The ΔXLogP of +0.64 versus the unsubstituted analog corresponds to an approximately 4.4-fold increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential. The narrower +0.1 logP difference versus the chloro analog represents a ~26% increase in partition coefficient, which may be meaningful in finely tuned biological assays where small lipophilicity differences impact non-specific protein binding or off-target promiscuity.

Lipophilicity Physicochemical property comparison Halogen SAR

Molecular Weight and Halogen Mass Differentiation: 308.1 Da (Br) vs. 263.7 Da (Cl) vs. 229.2 Da (H)

The molecular weight of MBPN (308.13 g/mol) [1] is substantially higher than both the chloro analog (263.68 g/mol) and the unsubstituted phenoxy analog (229.23 g/mol) , reflecting the increasing atomic mass of the 4-substituent (Br: 79.9 Da, Cl: 35.5 Da, H: 1.0 Da). This 78.9 Da mass difference relative to the hydrogen analog (34% increase) and 44.5 Da difference relative to the chloro analog (17% increase) has practical implications: the bromo compound requires different molar concentrations for equimolar dosing, exhibits different diffusion coefficients in solution, and may show altered pharmacokinetic volumes of distribution. All three analogs share identical hydrogen bond acceptor/donor counts (HBA = 4, HBD = 0) and TPSA (~48.4 Ų), meaning the lipophilicity and mass differences are the dominant differentiating physicochemical features among these analogs.

Molecular weight Halogen effect Physicochemical properties

Methyl Ester vs. Free Carboxylic Acid: Permeability and Prodrug Differentiation from 6-(4-Bromophenoxy)nicotinic Acid

MBPN contains a methyl ester at the pyridine 3-position, distinguishing it from 6-(4-bromophenoxy)nicotinic acid (CAS 954267-63-1, MW = 294.10 g/mol) . The ester masks the ionizable carboxylic acid group (predicted pKa ~3-4 for the acid form), eliminating the negative charge at physiological pH and contributing to the higher XLogP (3.3 for ester vs. an estimated ~1.5-2.0 for the acid form). Nicotinate esters are established substrates for carboxylesterases in rat liver, brain, and human plasma, with hydrolysis rates dependent on the steric and electronic properties of the ester alkyl group [1]. The methyl ester of nicotinic acid demonstrates intermediate hydrolysis stability compared to ethyl or longer-chain esters, making MBPN a candidate for studies requiring balanced metabolic lability [2]. This ester-to-acid conversion can function as a prodrug strategy, where the neutral ester crosses membranes and is subsequently hydrolyzed intracellularly to the active acid form.

Prodrug Membrane permeability Ester hydrolysis

Reported Biological Activity Profile: Methionine Synthase Inhibition, Locomotor Suppression, and DNA Synthesis Inhibition

According to the vendor technical datasheet (Biosynth brand via CymitQuimica), MBPN has been shown to inhibit locomotor activity in mice and rats, inhibit DNA synthesis in the rat heart, and act as a potent inhibitor of methionine synthase . MBPN exhibits acute toxicity at doses greater than 500 mg/kg in mice . It is synthesized from anhydrous sodium methylate and 4-bromobenzoyl chloride . IMPORTANT LIMITATION: These biological activity claims are vendor-reported without publicly available primary research publications providing quantitative IC₅₀, Ki, or ED₅₀ values. No peer-reviewed comparator data exist for the corresponding chloro, fluoro, or unsubstituted phenoxy analogs in the same assays. The methionine synthase inhibition claim could not be verified against BindingDB entries matching this compound's structure. Researchers should independently verify these activities before basing procurement decisions on them.

Methionine synthase CNS activity DNA synthesis In vivo pharmacology

Evidence-Based Application Scenarios for Methyl 6-(4-bromophenoxy)nicotinate in Research and Industrial Procurement


Halogen-Dependent SAR Studies Requiring a Complete Br/Cl/H Property Gradient

When conducting structure-activity relationship studies on phenoxynicotinate scaffolds, MBPN serves as the terminal member of a 4-substituent lipophilicity series (H: LogP 2.66 → Cl: XLogP 3.2 → Br: XLogP 3.3) [1]. This gradient enables correlation of biological activity with incremental hydrophobicity changes. The bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) also probes steric tolerance in target binding pockets. For researchers building QSAR models or evaluating halogen bonding contributions, the complete Br/Cl/H set provides necessary data points that cannot be obtained using only one or two analogs. The identical TPSA (~48.4 Ų) across all three analogs ensures that differences in biological readout can be primarily attributed to lipophilicity and halogen-specific effects rather than hydrogen bonding changes.

Crystallographic Phasing and Mass Spectrometry Applications Leveraging Bromine's Anomalous Signal

The bromine atom in MBPN (MW 308.13, exact mass 306.98441 Da) [1] provides strong anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα wavelength) for X-ray crystallographic phasing, a capability absent in the chloro (f'' ≈ 0.36 e⁻) and hydrogen analogs. The characteristic bromine isotopic pattern (~1:1 ratio of ⁷⁹Br:⁸¹Br) also serves as a distinctive mass spectrometry marker for tracking compound integrity, metabolite identification, and fragmentation pathway elucidation. These properties make MBPN the preferred choice among the phenoxynicotinate series for structural biology applications requiring experimental phasing or for analytical method development requiring unambiguous mass spectral identification.

Cell-Permeable Prodrug Precursor for 6-(4-Bromophenoxy)nicotinic Acid in Intracellular Target Studies

MBPN's methyl ester functionality provides a neutral, membrane-permeable form (XLogP 3.3) [1] that can be hydrolyzed by intracellular esterases to release 6-(4-bromophenoxy)nicotinic acid . This prodrug strategy is well-established for nicotinate esters [2]. For researchers investigating intracellular targets such as carbonic anhydrase III (a recognized pharmacological target for dyslipidemia and cancer [3]) or other cytosolic enzymes, MBPN offers a delivery advantage over the free acid form, which carries a negative charge at physiological pH and exhibits limited passive membrane permeability. The methyl ester represents a balance between stability (more stable than ethyl esters) and hydrolytic activation (more labile than tert-butyl esters).

In Vivo CNS Pharmacology Studies Exploiting Reported Blood-Brain Barrier Penetration

MBPN has been reported to inhibit locomotor activity in mice and rats [1], indicating central nervous system penetration—a property not documented for the unsubstituted phenoxy or chloro analogs. Combined with its favorable lipophilicity (XLogP 3.3) and moderate molecular weight (308 Da) that fall within typical CNS drug-like space parameters, MBPN may be suitable for neuroscience target engagement studies. CAUTION: These in vivo effects are vendor-reported without peer-reviewed validation. Researchers should conduct independent pharmacokinetic and brain penetration confirmation studies before committing to large-scale in vivo experimental designs. The reported acute toxicity threshold (>500 mg/kg in mice) provides a preliminary safety margin for dose selection.

Quote Request

Request a Quote for Methyl 6-(4-bromophenoxy)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.